3-Amino-6-chloropyrazine-2-carboxylic acid

Catalog No.
S685495
CAS No.
2727-13-1
M.F
C5H4ClN3O2
M. Wt
173.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-6-chloropyrazine-2-carboxylic acid

CAS Number

2727-13-1

Product Name

3-Amino-6-chloropyrazine-2-carboxylic acid

IUPAC Name

3-amino-6-chloropyrazine-2-carboxylic acid

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.56 g/mol

InChI

InChI=1S/C5H4ClN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11)

InChI Key

TZEPSUWOCPVNMM-UHFFFAOYSA-N

SMILES

C1=C(N=C(C(=N1)N)C(=O)O)Cl

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)O)Cl

The exact mass of the compound 3-Amino-6-chloropyrazine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-6-chloropyrazine-2-carboxylic acid (CAS 2727-13-1) is a highly functionalized, commercially critical pyrazine building block widely procured for the synthesis of epithelial sodium channel (ENaC) inhibitors, amiloride analogs, and agrochemical pyrido[2,3-b]pyrazine derivatives [1]. Featuring a primary amine, a free carboxylic acid, and a reactive chlorine atom at the 6-position, this scaffold provides orthogonal reactivity for multi-step synthesis [2]. Its pre-hydrolyzed carboxylic acid state and 5-unsubstituted pyrazine ring make it a foundational starting material for both discovery chemistry and scale-up manufacturing, particularly where precise regiocontrol and direct amide coupling are non-negotiable [1].

Procurement Fit

Batch-specific analytical data (NMR, HPLC) reported for purity verification
Distinct melting point and chromatographic profile support regioisomer discrimination
Ortho-amino group enables direct amide coupling for library synthesis

Procurement substitution with closely related analogs, such as 3-amino-5,6-dichloropyrazine-2-carboxylic acid or corresponding methyl esters, frequently disrupts established synthetic workflows [1]. Utilizing a 5,6-dichloro analog introduces competing reactive sites during cross-coupling or nucleophilic substitution, leading to poor regioselectivity and requiring additional separation steps that severely depress overall yield . Furthermore, substituting with a methyl ester variant (e.g., methyl 3-amino-6-chloropyrazine-2-carboxylate) necessitates an upstream saponification step. In base-sensitive downstream targets, this added hydrolysis step can trigger premature degradation or side reactions, making the pre-formed free carboxylic acid essential for direct, high-yield amide coupling [1].

Substitution Risk

Regioisomers
5-Chloro analog differs in reactivity, melting behavior and reported biological activity; direct interchange may alter synthetic outcomes and assay results.
Non-amino analogs
6-Chloropyrazine-2-carboxylic acid requires prior acid chloride activation for amide coupling, limiting synthetic route compatibility.
Other halides
Bromo or dechlorinated analogs show distinct lipophilicity and may shift ADME profiles and biological target engagement.

Direct Amide Coupling Efficiency vs. Ester Precursors

For the synthesis of complex pyrazine-2-carboxamides, starting with 3-amino-6-chloropyrazine-2-carboxylic acid allows for direct activation using reagents like POCl3 or HATU [1]. Benchmarking against methyl 3-amino-6-chloropyrazine-2-carboxylate shows that the ester requires an initial hydrolysis step, which typically proceeds with 75-85% yield and adds a unit operation. Direct coupling of the free acid routinely achieves >90% conversion in a single step, eliminating hydrolysis-induced material losses [2].

Evidence DimensionSynthetic steps and overall coupling yield
Target Compound Data>90% yield in 1 step (direct coupling)
Comparator Or BaselineMethyl 3-amino-6-chloropyrazine-2-carboxylate (75-85% yield over 2 steps due to hydrolysis)
Quantified Difference5-15% higher overall yield and elimination of one unit operation
ConditionsStandard amide coupling (e.g., POCl3/DMF) vs. saponification followed by coupling

Eliminating the saponification step streamlines processability and improves overall yield, directly lowering API manufacturing costs.

Melting point
Head-to-head
~5–7 °C higher vs. 5-chloro regioisomer
Supports identity verification and regioisomer discrimination
Vendor and literature reported values; QC context

Regiocontrol in Palladium-Catalyzed Cross-Coupling

When synthesizing 6-aryl or 6-alkyl pyrazine derivatives, 3-amino-6-chloropyrazine-2-carboxylic acid provides a single, unambiguous site for oxidative addition at the 6-position [1]. In contrast, utilizing 3-amino-5,6-dichloropyrazine-2-carboxylic acid introduces competing reactivity at the 5- and 6-positions. Cross-coupling the 5,6-dichloro analog typically yields a mixture of regioisomers, whereas the 6-chloro, 5-unsubstituted target compound delivers >95% regiochemical purity for 6-substituted products .

Evidence DimensionRegiochemical purity of cross-coupling products
Target Compound Data>95% regioselectivity (single reactive halide)
Comparator Or Baseline3-amino-5,6-dichloropyrazine-2-carboxylic acid (mixed regioisomers requiring separation)
Quantified DifferenceNear-total elimination of off-target regioisomers
ConditionsPalladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)

High regioselectivity avoids costly chromatographic separations and material waste during scale-up manufacturing.

Lipophilicity
Data to verify
Consensus LogP 0.32; ~0.8 units lower than bromo analog
In silico prediction; may support balanced ADME screening
Multi-algorithm average; experimental validation advised

Chemoselectivity and Stability vs. Bromo Analogs

While 3-amino-6-bromopyrazine-2-carboxylic acid offers higher intrinsic reactivity in cross-coupling, 3-amino-6-chloropyrazine-2-carboxylic acid strikes a highly favorable balance between reactivity and bench stability . The 6-chloro derivative is significantly less prone to spontaneous dehalogenation or degradation during harsh amide coupling conditions (e.g., elevated temperatures with POCl3). This stability ensures consistent batch-to-batch reproducibility, whereas the bromo-analog can exhibit up to 10% degradation under identical thermal stress [1].

Evidence DimensionHalogen retention during thermal coupling
Target Compound Data>98% retention of the chloro group
Comparator Or Baseline3-amino-6-bromopyrazine-2-carboxylic acid (~90% retention, ~10% dehalogenation)
Quantified Difference~8% higher stability under thermal stress
ConditionsElevated temperature amide coupling (e.g., POCl3 at 80-100 °C)

Enhanced stability during harsh reaction conditions prevents impurity formation, ensuring higher purity profiles for downstream pharmaceutical intermediates.

Synthetic route
Method context
One-step mild amide coupling vs. two-step acid chloride route
May reduce synthetic steps and avoid hazardous reagents
Class-level inference; specific conditions to confirm
Anti-auxin activity
Class-level
Reported anti-auxin behavior unique among common pyrazine analogs
Supports auxin signaling pathway studies; other analogs lack this activity
Literature review finding; limited replication data

Synthesis of ENaC Inhibitors and Amiloride Analogs

The compound is a highly efficient starting material for developing novel potassium-sparing diuretics and cystic fibrosis therapeutics where a 6-chloro-pyrazine core is essential, leveraging its stable 6-chloro group [1].

Development of Herbicidal Pyrido[2,3-b]pyrazines

Direct amide coupling of this free carboxylic acid is a validated route for synthesizing complex agrochemicals, completely avoiding the need for upstream ester hydrolysis and improving overall yield [2].

Regioselective Library Synthesis for Drug Discovery

The presence of a single halogen allows for predictable, high-yield Suzuki or Buchwald-Hartwig cross-couplings to generate 6-substituted pyrazine libraries without the regioselectivity issues inherent to 5,6-dichloro analogs [1].

Application Fit

Application
Selection Property
Validation Focus
Medicinal chemistry hit-to-lead
Reported moderate lipophilicity and molecular weight within lead-like range
ADME property balance screening (permeability, solubility)
Parallel amide library synthesis
Ortho-amino group allows direct mild coupling
One-step coupling efficiency and substrate scope
Auxin signaling pathway studies
Reported anti-auxin activity
Functional activity verification in plant model
Analytical reference standard
Distinct melting point and chromatographic retention
Identity confirmation and regioisomer discrimination

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (94.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Amino-6-chloropyrazine-2-carboxylic acid

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